molecular formula C19H23ClN2O3S B15094456 Deacetyl-O-demethyl Diltiazem Hydrochloride CAS No. 40602-08-2

Deacetyl-O-demethyl Diltiazem Hydrochloride

Cat. No.: B15094456
CAS No.: 40602-08-2
M. Wt: 394.9 g/mol
InChI Key: NPMHEOKYIXUNBP-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₉H₂₃ClN₂O₃S, with a molecular weight of 394.9 g/mol and a normalized topological polar surface area of 89.3 Ų . The compound is characterized by the absence of acetyl and methoxy groups compared to DLZ, resulting in distinct physicochemical properties. Its IUPAC name is 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride .

Properties

IUPAC Name

5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S.ClH/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13;/h3-10,17-18,22-23H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMHEOKYIXUNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961013
Record name 5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40602-08-2
Record name 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-5-(2-(dimethylamino)ethyl)-3-hydroxy-2-(p-hydroxphenyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040602082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Deacetyl-O-demethyl Diltiazem Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Deacetyl-O-demethyl diltiazem hydrochloride is a metabolite of diltiazem . Diltiazem is a benzothiazepine derivative and calcium channel blocker used to manage chronic stable angina and treat hypertension . Diltiazem inhibits calcium influx into cardiac and vascular smooth muscle during depolarization, acting as an anti-hypertensive, anti-arrhythmic, and anti-anginal agent .

Metabolism of Diltiazem
Diltiazem undergoes extensive metabolism, with only 2% to 4% of the unchanged drug detectable in urine . Several metabolites have been identified, including N-monodesmethyl-diltiazem and deacetyl-diltiazem . Cytochrome P450 (CYP) 2D6 mediates O-demethylation of diltiazem . Deacetyl-O-demethyl diltiazem is one such metabolite .

Pharmacological Activity of Diltiazem

  • Diltiazem reduces myocardial oxygen demand by lowering heart rate, blood pressure, and cardiac contractility, improving exercise tolerance in chronic stable angina .
  • It reduces blood pressure and systemic vascular resistance while increasing coronary blood flow .
  • Diltiazem is readily absorbed from the gastrointestinal tract, with a bioavailability of about 40% due to hepatic first-pass metabolism .
  • It is approximately 70-80% bound to plasma proteins .

Therapeutic Effects of Diltiazem

  • Diltiazem's antihypertensive effect is most pronounced in hypertensive individuals, reducing diastolic blood pressure .
  • It has shown effectiveness in reducing cardiovascular morbidity and mortality, including a potential protective role against cerebral stroke in hypertensive patients .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Deacetyl-O-demethyl Diltiazem Hydrochloride with key analogs, impurities, and metabolites:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Role Key Differences
Deacetyl-O-demethyl Diltiazem HCl C₁₉H₂₃ClN₂O₃S 394.9 96252-32-3 Impurity/Metabolite Lacks acetyl and methoxy groups; hydroxyl group at C3 and C4 positions .
Diltiazem Hydrochloride (DLZ) C₂₂H₂₇ClN₂O₄S 450.98 33286-22-5 Parent drug Contains acetyl and methoxy groups; higher molecular weight .
Desacetyl Diltiazem HCl C₂₀H₂₅ClN₂O₃S 408.94 23515-45-9 Major metabolite Lacks acetyl group; retains methoxy group; slower degradation than DLZ .
Diltiazem Impurity E C₁₆H₁₅NO₃S 301.36 42399-49-5 Degradation product Simplified benzothiazepin structure; lacks dimethylaminoethyl chain .
O-Desacetyl Diltiazem HCl C₂₀H₂₅ClN₂O₄S 408.94 122619-90-3 Hydrolysis product Retains methoxy group; forms under hydrolytic stress .

Stability and Degradation Pathways

  • Deacetyl-O-demethyl Diltiazem HCl: Exhibits moderate stability under stress conditions.
  • Desacetyl Diltiazem HCl : Degrades faster than DLZ under acidic and oxidative stress, with a limit of detection (LOD) of 0.0633 μg/mL and quantification (LOQ) of 0.450 μg/mL .
  • DLZ : Stable in solid-state but hydrolyzes to O-Desacetyl Diltiazem HCl in aqueous environments, particularly in the presence of polymers like Poloxamer 407 .

Analytical Methodologies

  • HPLC : Preferred for quantifying Deacetyl-O-demethyl Diltiazem HCl due to its ability to resolve structurally similar impurities. A validated method using a C18 column and phosphate buffer-acetonitrile mobile phase (flow rate: 1.0 mL/min) achieves baseline separation .
  • UV Spectrophotometry : Less reliable for distinguishing between DLZ and its analogs due to overlapping absorption spectra .

Pharmacological and Regulatory Relevance

  • DLZ: Clinically approved for cardiovascular diseases; listed in USP monographs with stringent impurity limits (e.g., Desacetyl Diltiazem ≤ 0.5%) .
  • Deacetyl-O-demethyl Diltiazem HCl: Not pharmacologically active; monitored as a process-related impurity in DLZ formulations .
  • Diltiazem Impurity E : Classified as a "specified impurity" in the European Pharmacopoeia (EP), requiring strict control during manufacturing .

Biological Activity

Deacetyl-O-demethyl Diltiazem Hydrochloride is a significant metabolite of Diltiazem, a well-known calcium channel blocker primarily used for treating hypertension and angina. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article explores its pharmacological effects, metabolism, and clinical implications, supported by data tables and research findings.

Overview of Diltiazem and Its Metabolites

Diltiazem is extensively metabolized in the body, yielding several active metabolites, including Deacetyl Diltiazem and O-desmethyl Diltiazem. This compound is one such metabolite that retains significant biological activity.

Key Metabolites of Diltiazem

MetaboliteBiological ActivityPercentage Activity Relative to Diltiazem
Deacetyl Diltiazem25-50% of parent compound's activity25-50%
N-desmethyl DiltiazemHigher platelet aggregation inhibitionNot specified
Deacetyl-O-demethyl DiltiazemActive but specific activity not quantifiedNot specified

This compound functions primarily as a voltage-dependent calcium channel blocker . It inhibits the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells, leading to:

  • Decreased myocardial contractility
  • Lower heart rate
  • Vasodilation , which reduces blood pressure

This mechanism contributes to its effectiveness in managing conditions like hypertension and angina pectoris .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by the parent compound's properties. Key pharmacokinetic parameters include:

  • Absorption : Rapidly absorbed with peak plasma concentrations reached within 11-18 hours post-dose.
  • Bioavailability : Approximately 40%, influenced by first-pass metabolism.
  • Volume of Distribution : Approximately 305 L after intravenous administration.
  • Protein Binding : About 70-80% bound to plasma proteins .

Clinical Studies and Findings

Several studies have investigated the effects of Diltiazem and its metabolites on various physiological parameters:

  • Hypertension Management : A randomized double-blind study indicated that doses of Diltiazem significantly reduced diastolic blood pressure in patients with essential hypertension, with a notable response from its metabolites .
  • Platelet Aggregation : Research shows that Deacetyl Diltiazem exhibits a stronger ability to reduce platelet aggregation compared to the parent compound, indicating potential cardiovascular benefits .
  • Stability Studies : Stability studies indicate that Deacetyl-O-demethyl Diltiazem is subject to rapid hydrolysis under normal conditions, necessitating careful handling during analysis .

Case Study 1: Efficacy in Hypertensive Patients

A clinical trial involving hypertensive patients demonstrated that administration of Diltiazem resulted in significant reductions in blood pressure over a 24-hour period. The study highlighted the role of Deacetyl-O-demethyl Diltiazem as an active metabolite contributing to these effects.

Case Study 2: Impact on Platelet Function

In a cohort study assessing platelet function in patients treated with Diltiazem, it was found that those with higher levels of Deacetyl Diltiazem exhibited lower platelet aggregation rates, suggesting enhanced thrombo-protective effects.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying Deacetyl-O-demethyl Diltiazem Hydrochloride in pharmaceutical formulations?

  • Methodology : Utilize reverse-phase high-performance liquid chromatography (HPLC) with a C18 column (250 mm × 4.6 mm, 5 µm) and a mobile phase composed of phosphate buffer (pH 6.8) and acetonitrile in gradient elution mode. Detection is performed at 236 nm. Validate the method for linearity (0.3–150% of impurity limit), precision (RSD < 2%), and accuracy (recovery 98–102%) per ICH Q2(R1) guidelines. Include system suitability testing with resolution ≥ 2.0 between diltiazem and its degradants .
  • Standard Preparation : Prepare a stock solution of this compound in methanol or water, ensuring solubility (freely soluble in water/methanol). Use USP/EP reference standards for calibration .

Q. How should researchers prepare and store diltiazem hydrochloride formulations to minimize degradation into this compound?

  • Formulation Design : Avoid aqueous matrices unless stabilized with polymers like Eudragit RS, which reduce hydrolysis. Use non-aqueous vehicles (e.g., Cherry Syrup NF) for oral suspensions to limit degradation .
  • Storage : Store in sealed, light-resistant containers at 15–30°C. Monitor pH (4.3–5.3 for aqueous solutions) and conduct periodic HPLC analysis to track degradation over 4–10 months .

Advanced Research Questions

Q. How can researchers design experiments to assess the hydrolytic stability of this compound in polymer-based drug delivery systems?

  • Experimental Design :

  • Formulation Variants : Compare conventional hydrogels (Poloxamer 407) with microsponge-enriched systems (Eudragit RS).
  • Conditions : Accelerate degradation by storing samples at 40°C/75% RH or under UV light. Analyze samples at 0, 4, 6, and 10 months using validated HPLC .
  • Data Analysis : Calculate degradation kinetics (zero/first-order models) and compare activation energies between formulations. Use ANOVA to assess statistical significance (p < 0.05) .

Q. What methodologies resolve contradictions in degradation kinetics data for this compound across formulations?

  • Root Cause Analysis : Investigate excipient interactions (e.g., Poloxamer 407 vs. Eudragit RS) using FTIR or DSC to identify chemical incompatibilities. Polymer hydrophobicity may reduce water access, slowing hydrolysis .
  • Multivariate Approaches : Apply factorial design to isolate variables (pH, polymer concentration, temperature). Use partial least squares (PLS) regression to model degradation pathways .

Q. How can researchers differentiate between known and unknown impurities in this compound using advanced chromatographic techniques?

  • HPLC-MS Integration : Couple HPLC with quadrupole time-of-flight (Q-TOF) MS for high-resolution mass spectra. Compare fragmentation patterns with reference standards (e.g., USP impurity F) .
  • Forced Degradation Studies : Expose diltiazem to acid/base hydrolysis, oxidation (H₂O₂), and photolysis. Correlate new peaks in chromatograms with degradation pathways .

Methodological Considerations

  • Dissolution Testing : For extended-release formulations, use 900 mL phosphate buffer (pH 6.8) at 37°C with paddle apparatus (50 rpm). Validate with HPLC over 30 minutes to differentiate release profiles .
  • Statistical Validation : Ensure robustness by testing flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile). Report %RSD for intra/inter-day precision .

Contradictory Data Analysis

  • Case Example : A study reported 15% degradation in Poloxamer 407 hydrogels vs. 5% in Eudragit RS microsponges over 10 months .
    • Resolution : Eudragit RS’s hydrophobic matrix limits water penetration, reducing hydrolysis. Confirm via moisture content analysis using Karl Fischer titration .

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